molecular formula C6H9N3O2S B14525126 Ethyl [(cyanoamino)(methylsulfanyl)methylidene]carbamate CAS No. 62808-03-1

Ethyl [(cyanoamino)(methylsulfanyl)methylidene]carbamate

Cat. No.: B14525126
CAS No.: 62808-03-1
M. Wt: 187.22 g/mol
InChI Key: QFRDCRTZWOOPLE-UHFFFAOYSA-N
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Description

Ethyl [(cyanoamino)(methylsulfanyl)methylidene]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by its unique structure, which includes a cyanoamino group, a methylsulfanyl group, and a carbamate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(cyanoamino)(methylsulfanyl)methylidene]carbamate can be achieved through various methods. One common approach involves the reaction of an amine with an isocyanate to form the carbamate ester. For example, the reaction of ethyl isocyanate with a suitable amine under controlled conditions can yield the desired compound. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .

Industrial Production Methods

Industrial production of carbamates often involves the use of phosgene or phosgene derivatives, which are highly reactive and hazardous. more environmentally friendly methods have been developed, such as the reaction of amines with organic carbonates like dimethyl carbonate in the presence of catalysts . This phosgene-free synthesis is considered a step towards sustainable chemical processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(cyanoamino)(methylsulfanyl)methylidene]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the cyano or methylsulfanyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Ethyl [(cyanoamino)(methylsulfanyl)methylidene]carbamate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [(cyanoamino)(methylsulfanyl)methylidene]carbamate involves its interaction with specific molecular targets. For example, carbamates can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity . The cyano and methylsulfanyl groups may also interact with other molecular pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(cyanoamino)(methylsulfanyl)methylidene]carbamate is unique due to its combination of functional groups, which provide distinct reactivity and potential applications. The presence of the cyanoamino and methylsulfanyl groups allows for specific interactions and reactions that are not possible with simpler carbamates.

Properties

CAS No.

62808-03-1

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

ethyl N-(N-cyano-C-methylsulfanylcarbonimidoyl)carbamate

InChI

InChI=1S/C6H9N3O2S/c1-3-11-6(10)9-5(12-2)8-4-7/h3H2,1-2H3,(H,8,9,10)

InChI Key

QFRDCRTZWOOPLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=NC#N)SC

Origin of Product

United States

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